molecular formula C15H19N3O B7647660 6-Methyl-2-[[methyl(1-pyridin-2-ylethyl)amino]methyl]pyridin-3-ol

6-Methyl-2-[[methyl(1-pyridin-2-ylethyl)amino]methyl]pyridin-3-ol

Numéro de catalogue B7647660
Poids moléculaire: 257.33 g/mol
Clé InChI: JFROCVSSJOJDLZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Methyl-2-[[methyl(1-pyridin-2-ylethyl)amino]methyl]pyridin-3-ol, also known as MRS 1754, is a selective antagonist of the adenosine A2B receptor. This compound has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.

Mécanisme D'action

6-Methyl-2-[[methyl(1-pyridin-2-ylethyl)amino]methyl]pyridin-3-ol 1754 is a selective antagonist of the adenosine A2B receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including the heart, lungs, kidneys, and immune cells. Adenosine is a purine nucleoside that is released from cells in response to various stimuli, such as hypoxia, inflammation, and tissue damage. Adenosine binds to the adenosine A2B receptor, which activates various signaling pathways that regulate cellular functions, such as proliferation, apoptosis, and inflammation. This compound 1754 blocks the adenosine A2B receptor, which inhibits the downstream signaling pathways and reduces the cellular responses to adenosine.
Biochemical and Physiological Effects:
This compound 1754 has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In cancer cells, this compound 1754 has been shown to inhibit cell proliferation, induce apoptosis, and reduce the expression of angiogenic factors. In immune cells, this compound 1754 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration and activation of immune cells. In the heart, this compound 1754 has been shown to improve cardiac function, reduce myocardial injury, and inhibit the activation of cardiac fibroblasts.

Avantages Et Limitations Des Expériences En Laboratoire

6-Methyl-2-[[methyl(1-pyridin-2-ylethyl)amino]methyl]pyridin-3-ol 1754 has several advantages for lab experiments, including its high selectivity for the adenosine A2B receptor, its ability to penetrate cell membranes, and its stability in various experimental conditions. However, this compound 1754 also has some limitations, including its relatively low potency compared to other adenosine receptor antagonists, its potential off-target effects, and its limited solubility in aqueous solutions.

Orientations Futures

6-Methyl-2-[[methyl(1-pyridin-2-ylethyl)amino]methyl]pyridin-3-ol 1754 has several potential future directions for research, including its use as a therapeutic agent for cancer, inflammation, and cardiovascular disorders. In cancer research, this compound 1754 could be used in combination with other anticancer agents to enhance their efficacy and reduce their side effects. In inflammation research, this compound 1754 could be used to develop new treatments for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In cardiovascular research, this compound 1754 could be used to develop new therapies for ischemic heart disease and heart failure. Additionally, future research could focus on the development of more potent and selective adenosine A2B receptor antagonists, and the elucidation of the molecular mechanisms underlying the cellular responses to adenosine.

Méthodes De Synthèse

6-Methyl-2-[[methyl(1-pyridin-2-ylethyl)amino]methyl]pyridin-3-ol 1754 can be synthesized using a multistep process that involves the reaction of 6-methyl-2-pyridinylboronic acid with 3-bromoanisole, followed by the formation of the imine intermediate with N-methyl-1-(2-pyridinyl)ethanamine. The final step involves the reduction of the imine intermediate with sodium borohydride to yield this compound 1754.

Applications De Recherche Scientifique

6-Methyl-2-[[methyl(1-pyridin-2-ylethyl)amino]methyl]pyridin-3-ol 1754 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. In cancer research, this compound 1754 has been shown to inhibit the growth of tumor cells by blocking the adenosine A2B receptor, which is overexpressed in many types of cancer cells. In inflammation research, this compound 1754 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. In cardiovascular research, this compound 1754 has been shown to improve cardiac function and reduce myocardial injury in animal models of ischemia-reperfusion injury.

Propriétés

IUPAC Name

6-methyl-2-[[methyl(1-pyridin-2-ylethyl)amino]methyl]pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-7-8-15(19)14(17-11)10-18(3)12(2)13-6-4-5-9-16-13/h4-9,12,19H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFROCVSSJOJDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)CN(C)C(C)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.